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Compound of Interest

Compound Name: 4-(o-Tolylthio)butan-2-one

Cat. No.: B15327070

Technical Guide: 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield
specific experimental data for the physical and chemical properties of 4-(o-Tolylthio)butan-2-
one. The information presented herein is based on the general properties of analogous aryl
thioethers and established principles of organic chemistry.

Introduction

4-(o-Tolylthio)butan-2-one is an organic compound featuring a butanone backbone
substituted with a tolylthio group at the 4-position. The 'o-' (ortho) designation specifies that the
methyl group on the tolyl ring is adjacent to the sulfur atom. This molecule belongs to the class
of aryl thioethers, which are compounds of interest in medicinal chemistry and materials
science due to the unique properties conferred by the sulfur linkage. This guide provides an in-
depth overview of the inferred physical properties, a probable synthetic route, and expected
analytical characteristics of this compound.

Inferred Physical and Chemical Properties

While specific experimental values for 4-(o-Tolylthio)butan-2-one are not available, the
properties of similar aryl thioethers can be used for estimation. Aryl thioethers are generally
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characterized as being less volatile and having higher melting points compared to their ether

analogs due to the greater polarizability of the sulfur atom.[1]

Table 1: Estimated Physical and Chemical Properties of 4-(o-Tolylthio)butan-2-one

Inferred Value /

Property L Rationale / Comparison
Description
Based on structural
Molecular Formula C11H140S
components.
) Calculated from the molecular
Molecular Weight 194.30 g/mol
formula.
o Aryl halides and thioethers are
Colorless to pale yellow liquid _
Appearance ) ] often described as colorless
or low-melting solid. o ) )
liquids or crystalline solids.[2]
od Likely to have a strong, Volatile thioethers are known
or
potentially unpleasant odor. for their strong, foul odors.[1]
Higher than the analogous 4- Thioethers are generally less
Boiling Point (p-Tolyl)-2-butanone (Boiling volatile than their
Point: 243-244 °C). corresponding ethers.[1]
Expected to be a low-melting Based on the properties of
Melting Point solid or a liquid at room similar small organic
temperature. molecules.
Insoluble in water; soluble in
] The nonpolar tolyl and butyl
. common organic solvents _
Solubility ) groups would dominate,
(e.g., ethanol, diethyl ether, ] -
leading to poor water solubility.
acetone).
) Aryl halides, which share
_ Expected to be slightly denser o
Density structural similarities, are often

than water (>1.0 g/mL).

denser than water.[2]

Proposed Synthesis Protocol: Michael Addition
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A plausible and efficient method for the synthesis of 4-(o-Tolylthio)butan-2-one is the Michael
addition of o-tolylthiol to methyl vinyl ketone. This reaction is a conjugate addition of a
nucleophile (the thiolate) to an a,B-unsaturated carbonyl compound.[3][4]

General Experimental Protocol

o Materials: o-Tolylthiol, methyl vinyl ketone, a suitable base (e.qg., triethylamine or sodium
ethoxide), and a solvent (e.g., ethanol or tetrahydrofuran).

e Procedure:
o In a round-bottom flask, dissolve o-tolylthiol in the chosen solvent.

o Add a catalytic amount of the base to the solution to generate the o-tolylthiolate anion in
Situ.

o Cool the mixture in an ice bath to control the exothermic reaction.
o Slowly add methyl vinyl ketone dropwise to the stirred solution.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until completion (monitored by TLC).

o Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution).
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography or distillation to yield 4-(o-
Tolylthio)butan-2-one.
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Proposed Synthesis of 4-(o-Tolylthio)butan-2-one

o-Tolylthiol + Methyl Vinyl Ketone

Michael Addition

(Base Catalyst, Solvent)

Aqueous Workup & Extraction

'

Purification
(Chromatography/Distillation)

4-(o-Tolylthio)butan-2-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-(o-Tolylthio)butan-2-one.

Expected Spectroscopic Characteristics

The structure of 4-(o-Tolylthio)butan-2-one can be confirmed using standard spectroscopic
techniques.

Infrared (IR) Spectroscopy
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e C=0 Stretch: A strong absorption peak is expected around 1715 cm~* characteristic of a
ketone.

e C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800
cm™1).

e Aromatic C-H Stretch: Peaks will appear just above 3000 cm—1.
¢ Aliphatic C-H Stretch: Peaks will appear just below 3000 cm~1.

e Aromatic C=C Bending: Absorptions in the 1450-1600 cm~1* region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR:

o Aromatic Protons: A complex multiplet pattern in the aromatic region (& 7.0-7.5 ppm)
corresponding to the four protons on the ortho-substituted tolyl ring.

o Methylene Protons (adjacent to S): A triplet around & 3.0-3.3 ppm.
o Methylene Protons (adjacent to C=0): A triplet around & 2.7-3.0 ppm.
o Methyl Protons (on tolyl group): A singlet around & 2.3-2.5 ppm.
o Methyl Protons (ketone): A singlet around & 2.1-2.3 ppm.
e 13C NMR:
o Carbonyl Carbon: A peak in the downfield region (& > 200 ppm).
o Aromatic Carbons: Several peaks in the 6 125-140 ppm range.
o Methylene Carbons: Peaks in the & 30-50 ppm range.

o Methyl Carbons: Peaks in the & 20-30 ppm range.

Conclusion
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While specific experimental data for 4-(o-Tolylthio)butan-2-one is not readily available, this
technical guide provides a comprehensive overview based on the established chemistry of aryl
thioethers. The proposed synthetic route via Michael addition offers a reliable method for its
preparation. The inferred physical properties and expected spectroscopic data provide a solid
foundation for researchers and drug development professionals working with this or structurally
related compounds. Further experimental investigation is required to definitively characterize
this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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